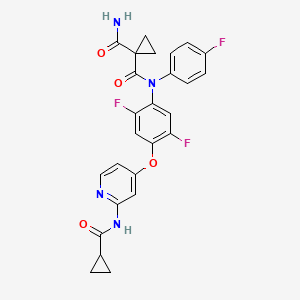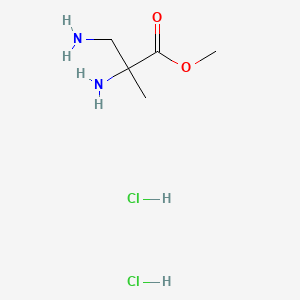
Methyl 2,3-diamino-2-methylpropanoate dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl(2S)-2,3-diamino-2-methylpropanoatedihydrochloride is a chemical compound with a complex structure that includes multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl(2S)-2,3-diamino-2-methylpropanoatedihydrochloride typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a suitable amine with a protected amino acid derivative, followed by deprotection and subsequent purification steps. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of methyl(2S)-2,3-diamino-2-methylpropanoatedihydrochloride may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and automated control systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Methyl(2S)-2,3-diamino-2-methylpropanoatedihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions of methyl(2S)-2,3-diamino-2-methylpropanoatedihydrochloride include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Methyl(2S)-2,3-diamino-2-methylpropanoatedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which methyl(2S)-2,3-diamino-2-methylpropanoatedihydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Compounds similar to methyl(2S)-2,3-diamino-2-methylpropanoatedihydrochloride include other amino acid derivatives and compounds with similar functional groups. Examples include:
- 2,3-diaminopropanoic acid
- 2-methyl-2,3-diaminopropanoic acid
Uniqueness
What sets methyl(2S)-2,3-diamino-2-methylpropanoatedihydrochloride apart from similar compounds is its specific structure and the presence of the dihydrochloride salt form. This unique combination of features can result in distinct chemical properties and biological activities, making it valuable for specific applications in research and industry.
属性
分子式 |
C5H14Cl2N2O2 |
|---|---|
分子量 |
205.08 g/mol |
IUPAC 名称 |
methyl 2,3-diamino-2-methylpropanoate;dihydrochloride |
InChI |
InChI=1S/C5H12N2O2.2ClH/c1-5(7,3-6)4(8)9-2;;/h3,6-7H2,1-2H3;2*1H |
InChI 键 |
HFKKUQFOZXEFIF-UHFFFAOYSA-N |
规范 SMILES |
CC(CN)(C(=O)OC)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl (S)-2-(chloromethyl)-1-(oxetan-2-ylmethyl)-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B13912163.png)

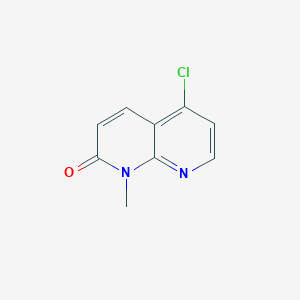
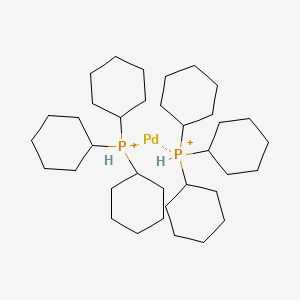

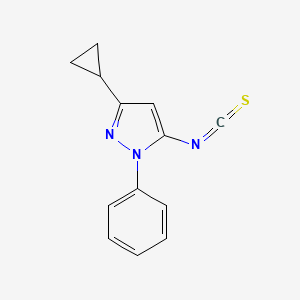
![(2S)-2-[[N'-[(4S)-4-(15N)azanyl-4-hydroxycarbonyl(1,2,3,4-13C4)butyl]carbamimidoyl](15N)amino]butanedioate;barium(2+);hydrate](/img/structure/B13912187.png)
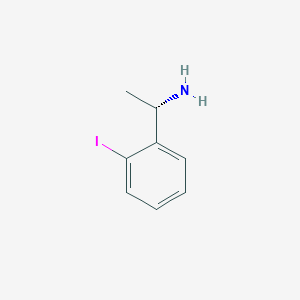
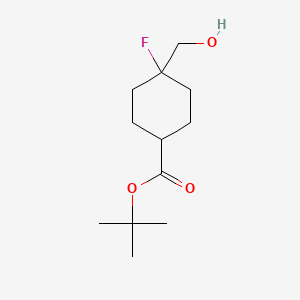
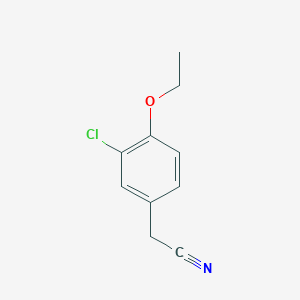


![(1S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]bicyclo[3.1.0]hexan-3-one](/img/structure/B13912236.png)
